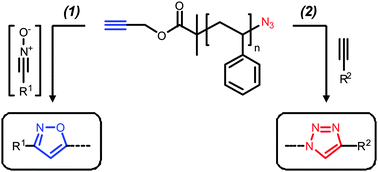Orthogonal modification of polymer chain-ends via sequential nitrile oxide–alkyne and azide–alkyne Huisgen cycloadditions†
Polymer Chemistry Pub Date: 2010-10-04 DOI: 10.1039/C0PY00236D
Abstract
The α- and ω-chain-ends of well-defined

Recommended Literature
- [1] In-source photocatalytic reduction of disulfide bonds during laser desorption ionization†
- [2] Elastic ionogels with freeze-aligned pores exhibit enhanced electrochemical performances as anisotropic electrolytes of all-solid-state supercapacitors†
- [3] The conformations of new CF3 and CF3-CHF containing amides derived from carbohydrates: NMR, crystallographic and DFT study†
- [4] Copper-catalysed ring-opening trifluoromethylation of cyclopropanols†
- [5] Natural mercury enrichment in a minerogenic fen—evaluation of sources and processes†
- [6] Multifunctional Ni–Mg bimetal-activated Zn(O,S) for hydrogen generation and environmental remediation with simulated solar-light irradiation†
- [7] Influence of algal organic matter on the attenuation of selected trace organic contaminants and dissolved organic matter in managed aquifer recharge: column studies†
- [8] Improvement of the photochromism taking place on ZnO/MoO3 combined material interfaces
- [9] Conjugated polymers for the optical control of the electrical activity of living cells†
- [10] A chip-to-world connector with a built-in reservoir for simple small-volume sample injection†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 110-40-7
-
2-Methyl-2-propyl-1,3-propanediol
CAS no.: 78-26-2
-
CAS no.: 3537-14-2
-
CAS no.: 2743-40-0
-
CAS no.: 120-45-6
-
4-(Trifluoromethyl)benzoic acid
CAS no.: 455-24-3









